molecular formula C7H3BrClNO2S B1380535 4-Bromo-3-cyanobenzene-1-sulfonyl chloride CAS No. 1261583-46-3

4-Bromo-3-cyanobenzene-1-sulfonyl chloride

Cat. No.: B1380535
CAS No.: 1261583-46-3
M. Wt: 280.53 g/mol
InChI Key: MGLJFSPMLDDGBJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-bromo-3-cyanobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLJFSPMLDDGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261583-46-3
Record name 4-bromo-3-cyanobenzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyanobenzene-1-sulfonyl chloride typically involves the reaction of 4-bromo-3-cyanobenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-cyanobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyanobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate ester, and sulfonothioate derivatives. The cyano group and bromine atom also contribute to the compound’s reactivity, allowing for further functionalization and modification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Table 1: Structural and Functional Group Analysis
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Reactivity Differences
4-Bromo-3-cyanobenzene-1-sulfonyl chloride 1261583-46-3 C₇H₃BrClNO₂S 280.53 Br, CN, SO₂Cl High electrophilicity due to electron-withdrawing CN group
4-Bromo-3-methylbenzene-1-sulfonyl chloride 72256-93-0 C₇H₆BrClO₂S ~269.42 Br, CH₃, SO₂Cl Methyl group (electron-donating) reduces electrophilicity compared to CN
5-Bromo-2-cyanobenzene-1-sulfonyl chloride N/A C₇H₃BrClNO₂S 278.88 Br, CN, SO₂Cl (meta) Positional isomerism alters steric and electronic properties for drug design
4-Bromobenzoyl chloride 586-75-4 C₇H₄BrClO 219.47 Br, COCl Benzoyl chloride reacts preferentially in ester/amide synthesis
4-Bromo-3-methylbenzene-1-sulfonyl fluoride 1030832-29-1 C₇H₆BrFO₂S ~269.52 Br, CH₃, SO₂F Fluoride’s superior leaving group ability enhances substitution reactivity
Key Observations :
  • Electrophilicity: The cyano group in this compound enhances electrophilicity at the sulfonyl chloride site, making it more reactive toward nucleophiles than methyl-substituted analogues .
  • Steric Effects: Methyl groups (e.g., in 4-Bromo-3-methylbenzene-1-sulfonyl chloride) introduce steric hindrance, slowing reactions compared to the planar cyano group .
  • Positional Isomerism: 5-Bromo-2-cyanobenzene-1-sulfonyl chloride’s substituent arrangement may alter binding affinity in drug target interactions .

Patent and Commercial Activity

Table 2: Patent and Market Data
Compound Name Patent Count Key Suppliers Price Range (Research Grade)
This compound 34 CymitQuimica, BLDpharm, GLPBIO €14/100mg – €379/10g
5-Bromo-2-cyanobenzene-1-sulfonyl chloride 20 Not specified N/A
Bromchlorenone (C₇H₃BrClNO₂) 953 Not specified N/A

Insights :

  • The target compound’s moderate patent activity (34 patents) reflects its niche role in sulfonamide synthesis, whereas Bromchlorenone’s high patent count (953) suggests broader agrochemical or pharmaceutical applications .
  • Commercial availability of the target compound is robust, with multiple suppliers offering scalable quantities .

Biological Activity

4-Bromo-3-cyanobenzene-1-sulfonyl chloride is an important compound in medicinal chemistry, primarily due to its electrophilic nature and potential interactions with various biological targets. This article explores its biological activity, including mechanisms of action, biochemical effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Chemical Formula : C7_7H4_4BrClN\O2_2S
  • Molecular Weight : 232.54 g/mol
  • CAS Number : 1261583-46-3

The presence of both bromine and cyano groups enhances its reactivity, making it a candidate for various biochemical applications.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Covalent Bond Formation : The electrophilic sulfonyl chloride group can react with nucleophilic sites in proteins, leading to modifications that may inhibit or activate enzymatic functions.
  • Enzyme Inhibition : Its ability to form covalent bonds with specific amino acid residues allows it to act as an inhibitor for certain enzymes involved in metabolic pathways. This is crucial for developing targeted therapies .

Enzyme Interactions

Research indicates that this compound can interact with various enzymes, impacting their activity. For instance:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit kinase enzymes by binding to their ATP-binding sites, thereby blocking phosphorylation processes essential for cell signaling and proliferation .

Cytotoxicity and Antiproliferative Effects

Studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The structure-activity relationship (SAR) studies highlight that:

  • IC50 Values : The compound's antiproliferative activity can vary significantly based on substitution patterns on the aromatic ring. For example, modifications leading to increased electron-withdrawing properties enhance its potency against cancer cells .

Case Study 1: Anticancer Activity

A study evaluated the effects of several sulfonamide derivatives, including this compound, on colon cancer cell lines. The results indicated that:

CompoundIC50 (nM)Mechanism of Action
This compound25Inhibition of specific kinases involved in cell cycle regulation
TASIN Analog5Targeting multiple pathways affecting apoptosis

The compound showed significant inhibition of cell growth, indicating its potential as a therapeutic agent against colon cancer .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of related compounds. The findings suggested that:

Enzyme TargetInhibition TypeCompound
CYP1A2CompetitiveThis compound
CYP2C19Non-InhibitorNot applicable

This profile highlights the selective inhibition capabilities of the compound, which is critical for drug development strategies aimed at minimizing side effects while maximizing therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-3-cyanobenzene-1-sulfonyl chloride
Reactant of Route 2
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4-Bromo-3-cyanobenzene-1-sulfonyl chloride

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